3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a thieno[3,2-d]pyrimidinone core, which is fused with a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidinone ring.
Substitution with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the thieno[3,2-d]pyrimidinone core.
Introduction of the 4-Chlorophenyl Group:
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Repaglinide Related Compound C: A compound with a similar piperidine structure, used in pharmaceutical research.
Uniqueness
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of a thieno[3,2-d]pyrimidinone core and a substituted piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN3O3S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18ClN3O3S/c20-14-3-1-13(2-4-14)19(26)6-8-22(9-7-19)16(24)11-23-12-21-15-5-10-27-17(15)18(23)25/h1-5,10,12,26H,6-9,11H2 |
InChI Key |
FBLAUSJARICFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=NC4=C(C3=O)SC=C4 |
Origin of Product |
United States |
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